5-methyl-2-((2-methylbenzyl)thio)-1H-benzo[d]imidazole
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Overview
Description
5-methyl-2-((2-methylbenzyl)thio)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core with a methyl group and a 2-methylbenzylthio substituent
Mechanism of Action
Target of Action
Similar compounds, such as 2-aminothiazole derivatives, have been shown to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets in a manner similar to other imidazole-based compounds, which are known to interact through weak bonds with enzymes and biological receptors .
Biochemical Pathways
Similar compounds have been shown to have broad pharmacological effects, affecting a variety of pathways related to conditions such as cancer, viral infections, microbial infections, convulsions, diabetes, hypertension, leishmaniasis, and inflammation .
Pharmacokinetics
Imidazole compounds are generally known for their good tissue penetration and permeability .
Result of Action
Similar compounds have been shown to have a broad spectrum of activity against various microorganisms .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-((2-methylbenzyl)thio)-1H-benzo[d]imidazole typically involves the condensation of 2-mercaptobenzimidazole with 2-methylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-((2-methylbenzyl)thio)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require strong acids or Lewis acids as catalysts.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazoles depending on the electrophile used.
Scientific Research Applications
5-methyl-2-((2-methylbenzyl)thio)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole: Known for its anticancer and antimicrobial properties.
Benzothiazole: Used in medicinal chemistry and material science.
Benzimidazole: A core structure in many biologically active compounds.
Uniqueness
5-methyl-2-((2-methylbenzyl)thio)-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzimidazole core with a thioether group makes it a versatile compound for various applications .
Properties
IUPAC Name |
6-methyl-2-[(2-methylphenyl)methylsulfanyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-11-7-8-14-15(9-11)18-16(17-14)19-10-13-6-4-3-5-12(13)2/h3-9H,10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLPSRCJZIELNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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